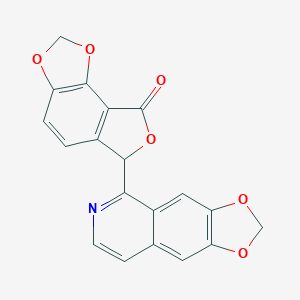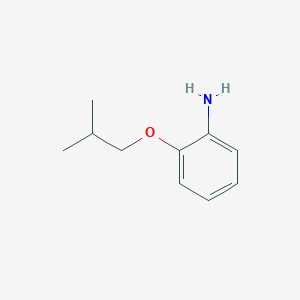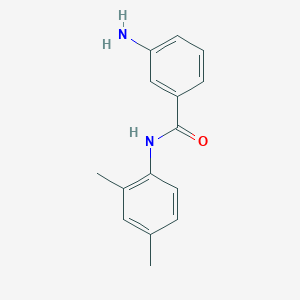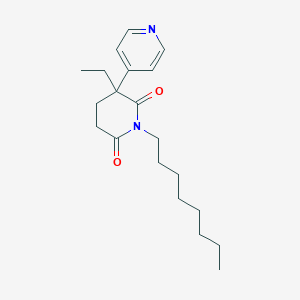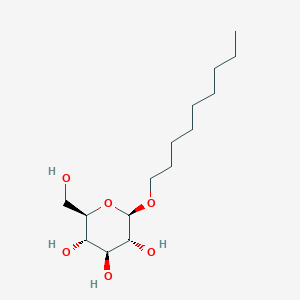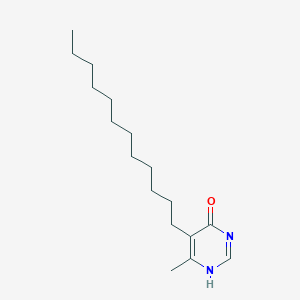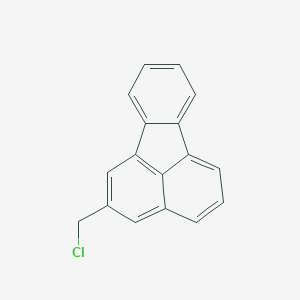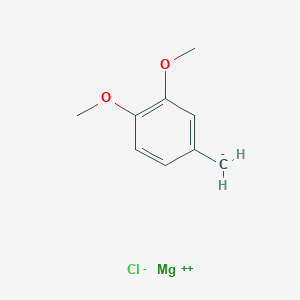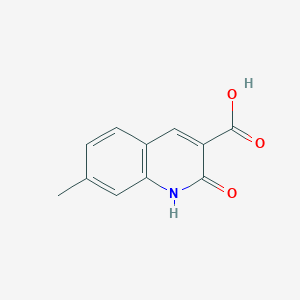
2-Hydroxy-7-methylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Hydroxy-7-methylquinoline-3-carboxylic acid, often involves methods like the Pictet-Spengler reaction, followed by specific modifications to introduce different functional groups. For instance, the synthesis of similar compounds has been achieved using diiodo- or dibromo-substituted tyrosine, leading to high optical purity products through catalytic dehalogenation (Verschueren et al., 1992). Furthermore, improvements in synthesis methods have allowed for high yields and enantiomeric purity, as demonstrated in the synthesis of related tetrahydroisoquinoline derivatives (Liu et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives are often characterized by specific intramolecular and intermolecular interactions. For example, studies on 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate have shown significant hydrogen bonding, contributing to the compound's stability and crystalline form (Firley et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including bromination, which introduces bromo groups into the molecule, affecting its reactivity and physical properties (Fedoryak & Dore, 2002). The presence of functional groups like carboxylate and hydroxyquinolinium enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of specific functional groups. The intramolecular and intermolecular hydrogen bonding in compounds like 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate significantly affect their physical properties, including solubility and crystal formation (Firley et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-7-methylquinoline-3-carboxylic acid and related compounds are determined by functional groups such as hydroxy, methyl, and carboxylate. These groups influence the acidity, basicity, and reactivity of the molecules. For instance, the photolabile properties of brominated hydroxyquinoline derivatives highlight the role of functional groups in determining the chemical behavior of quinoline compounds (Fedoryak & Dore, 2002).
Applications De Recherche Scientifique
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antibacterial and Antioxidant Activities
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
Propriétés
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQYUDMBYSMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354999 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methylquinoline-3-carboxylic acid | |
CAS RN |
101133-49-7 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
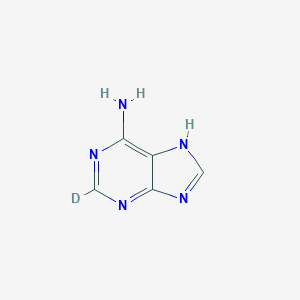
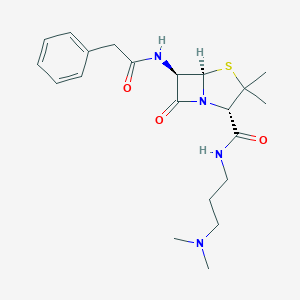
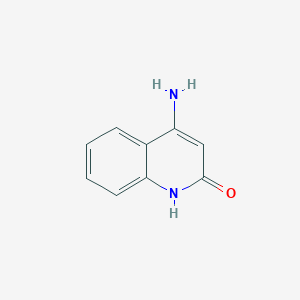
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
